1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile
Description
1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with a unique structure that combines a methoxybenzyl group, a phenyl group, and a pyridinecarbonitrile moiety
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-2-oxo-5-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-24-19-9-5-6-15(10-19)13-22-14-18(11-17(12-21)20(22)23)16-7-3-2-4-8-16/h2-11,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBUQRRFIRFCOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C=C(C2=O)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxybenzylamine with a suitable ketone, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the compound's promising biological activities, particularly in cancer research:
- Cytotoxic Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridinecarbonitriles, including this compound, have shown antiproliferative effects against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines. The structure-activity relationship indicates that modifications to the phenyl substituents can enhance cytotoxicity, with certain derivatives exhibiting IC50 values in the range of 1 to 5 µM .
Synthetic Utility
1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile serves as a valuable intermediate in organic synthesis:
- Precursor for Synthesis : This compound can be synthesized through the condensation of appropriate starting materials, such as chalcones and malononitrile. Its structure allows for further derivatization to yield a variety of pyridine derivatives that may possess distinct biological properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy:
- Modification Studies : Research indicates that introducing different substituents on the phenyl rings can significantly alter the activity of the compound. For example, methoxy and nitro groups have been shown to influence cytotoxicity positively. The presence of larger substituents tends to enhance activity, suggesting that steric factors play a role in its interaction with biological targets .
Case Studies
Several case studies have documented the applications and effects of this compound:
- Cytotoxicity Assessment : In a study assessing various pyridine derivatives, it was found that compounds structurally related to this compound exhibited significant antiproliferative activity against multiple cancer cell lines. The findings suggest potential pathways for developing new anticancer agents based on this scaffold .
- Synthesis of Derivatives : A detailed synthesis route was developed for creating derivatives of this compound, which were then screened for biological activity. The results indicated that specific modifications could lead to compounds with enhanced efficacy against targeted cancer types .
Mechanism of Action
The mechanism by which 1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar compounds to 1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile include other pyridinecarbonitrile derivatives and methoxybenzyl-containing compounds. What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. For example, compounds like 1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-4-pyridinecarbonitrile may share some similarities but differ in their reactivity and applications due to structural variations.
Biological Activity
1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile (CAS No. 338955-37-6) is a compound with potential therapeutic applications due to its unique structural features. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Recent research indicates that derivatives of pyridine compounds exhibit significant antibacterial properties. For instance, compounds structurally similar to this compound have shown strong activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. In vitro studies demonstrated that these compounds can inhibit bacterial growth and biofilm formation effectively .
Table 1: Antibacterial Efficacy of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.5 μg/ml |
| Compound B | S. pneumoniae | 0.25 μg/ml |
| Compound C | E. faecalis | 1 μg/ml |
Anticancer Activity
Inhibition of phospholipase D (PLD) has been linked to increased apoptosis in cancer cells. Research suggests that compounds with similar structures to this compound can selectively inhibit PLD isoforms, leading to decreased invasion and metastasis in cancer cells .
Case Study: Inhibition of PLD
A study evaluated the effects of PLD inhibitors on cancer cell lines, revealing that targeting PLD can significantly reduce tumor growth in xenograft models. This suggests that this compound may possess similar anticancer properties through PLD inhibition.
The proposed mechanisms through which this compound exerts its biological effects include:
- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of biofilm formation.
- Anticancer Mechanism : Induction of apoptosis via PLD inhibition and modulation of signaling pathways involved in cell survival and proliferation.
Q & A
Q. Advanced Structural Analysis
- NMR Spectroscopy : - and -NMR can resolve steric effects of the 3-methoxybenzyl group. For instance, anisotropic shielding from the methoxy group alters chemical shifts in the phenyl ring (δ 6.8–7.3 ppm) .
- X-ray Crystallography : Resolves dihedral angles between the pyridine ring and substituents, critical for assessing planarity and π-π stacking potential (e.g., C5–C6–C7–C8 torsion angles near 0° indicate conjugation) .
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to evaluate electron-withdrawing effects of the nitrile group, which influence reactivity in nucleophilic attacks .
How do structural variations at the 3-methoxybenzyl and 5-phenyl positions influence biological activity?
Structure-Activity Relationship (SAR) Analysis
Comparative studies of analogs reveal:
| Substituent Position | Modification Observed | Impact on Bioactivity | Reference |
|---|---|---|---|
| 3-Methoxybenzyl | Replacement with 4-chlorobenzyl | Reduced COX-2 inhibition (IC₅₀ increases from 12 nM to 48 nM) due to steric hindrance | |
| 5-Phenyl | Introduction of trifluoromethyl group | Enhanced metabolic stability (t₁/₂ increases by 3×) but reduced solubility | |
| Pyridine Ring | Allylation at N1 position | Improved antimicrobial activity (MIC: 2 µg/mL vs. 8 µg/mL for non-allylated analog) |
Methodological Insight : Use parallel synthesis to generate derivatives with incremental substituent changes, followed by high-throughput screening against target enzymes (e.g., cyclooxygenase-2) .
What mechanistic hypotheses explain the compound’s potential role as a cyclooxygenase (COX) inhibitor?
Q. Mechanistic & Pharmacological Studies
- Competitive Binding : The 3-methoxybenzyl group may occupy the COX-2 hydrophobic pocket, while the nitrile group forms hydrogen bonds with Arg120/Arg499 residues, as observed in docking studies of similar dihydropyridines .
- Redox Modulation : The 2-oxo group could act as a Michael acceptor, covalently modifying COX-2’s Tyr385 residue, akin to celecoxib derivatives .
- Validation : Conduct kinetic assays (e.g., time-dependent inhibition studies) and compare values with known COX-2 inhibitors .
How can researchers resolve contradictory data on the compound’s cytotoxicity across different studies?
Data Contradiction & Reproducibility
Discrepancies often arise from:
- Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or serum concentrations alter IC₅₀ values. Standardize protocols using CLSI guidelines .
- Purity Thresholds : Impurities >2% (e.g., unreacted 3-methoxybenzyl chloride) may induce off-target effects. Validate purity via HPLC (≥98%) and LC-MS .
- Solubility Artifacts : Use co-solvents (e.g., DMSO:PBS ratios) to ensure consistent bioavailability in cytotoxicity assays .
Recommendation : Perform meta-analyses of published data with strict inclusion criteria (e.g., ≥95% purity, identical cell lines) .
What strategies mitigate hydrolysis of the nitrile group during storage or biological assays?
Q. Stability & Formulation
- Lyophilization : Store the compound as a lyophilized powder under argon to prevent moisture-induced hydrolysis .
- Buffering : Use phosphate buffers (pH 7.4) with 0.01% BSA to stabilize the nitrile group in vitro .
- Derivatization : Temporarily protect the nitrile as a thiocyanate (reversible under mild reducing conditions) during long-term assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
